Sensory Potency: Direct Head-to-Head Threshold Comparison in Beer
This is the strongest evidence available. A direct, head-to-head comparison of detection thresholds for 2M3MB and its positional isomer, 3M3MB, was performed in a beer matrix [1]. The study found that the sensory threshold for 2M3MB is significantly lower, making it a far more potent contributor to onion-like off-flavors. Based on these threshold values and the actual concentrations found in beer samples, the researchers concluded that only 2M3MB was present at levels sufficient to contribute to the off-flavor, while 3M3MB did not [1].
| Evidence Dimension | Sensory Detection Threshold (in Beer Matrix) |
|---|---|
| Target Compound Data | 0.13 ng/mL |
| Comparator Or Baseline | 3-Mercapto-3-methyl-1-butanol (3M3MB): 17.5 ng/mL |
| Quantified Difference | 135-fold lower threshold for 2M3MB |
| Conditions | Difference threshold values determined in a beer matrix via GC-Olfactometry [1]. |
Why This Matters
This 135-fold difference in sensory threshold definitively establishes that 2M3MB is the primary, and often sole, contributor to onion-like off-flavors in beer, making it the essential analytical standard for brewing quality control and the key target for flavor mitigation strategies.
- [1] Noba, S., Yako, N., Kobayashi, M., Masuda, S., & Watanabe, T. (2017). Search for compounds contributing to onion-like off-flavor in beer and investigation of the cause of the flavor. *Journal of Bioscience and Bioengineering*, 124(4), 419-424. View Source
